Benzene, 1-ethyl-4-(4-phenylbutyl)-
Description
The compound Benzene, 1-ethyl-4-(4-phenylbutyl)- is an aromatic hydrocarbon featuring a central benzene ring substituted with an ethyl group (-CH₂CH₃) at position 1 and a 4-phenylbutyl group (-(CH₂)₄-C₆H₅) at position 4. Its molecular formula is C₁₈H₂₂, with a molecular weight of 226.37 g/mol.
Properties
CAS No. |
62164-89-0 |
|---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1-ethyl-4-(4-phenylbutyl)benzene |
InChI |
InChI=1S/C18H22/c1-2-16-12-14-18(15-13-16)11-7-6-10-17-8-4-3-5-9-17/h3-5,8-9,12-15H,2,6-7,10-11H2,1H3 |
InChI Key |
CLDINGXDVGLYBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethyl-4-(4-phenylbutyl)- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis processes. Starting from benzene, the initial step could involve the formation of an intermediate such as ethylbenzene, followed by further alkylation to introduce the 4-phenylbutyl group. The process may require purification steps such as distillation or recrystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-ethyl-4-(4-phenylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) to yield reduced aromatic compounds.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, elevated temperatures and pressures.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X), Lewis acids (AlCl3).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Reduced aromatic hydrocarbons.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Scientific Research Applications
Benzene, 1-ethyl-4-(4-phenylbutyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of Benzene, 1-ethyl-4-(4-phenylbutyl)- involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The benzene ring undergoes electrophilic substitution reactions, where electrophiles attack the electron-rich aromatic ring.
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions, particularly at positions activated by electron-withdrawing groups.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below contrasts Benzene, 1-ethyl-4-(4-phenylbutyl)- with structurally related compounds:
Key Observations :
- Substituent Complexity : The 4-phenylbutyl group in the target compound adds significant steric bulk and aromaticity compared to shorter or purely aliphatic substituents (e.g., isobutyl in ).
- Molecular Weight : The target compound’s higher molecular weight (226.37 g/mol) reflects its extended structure, contrasting with simpler analogs like 1-ethyl-4-isobutylbenzene (162.28 g/mol) .
- Polarity: Unlike the methoxyphenyl-ethynyl group in , which introduces polarity via an ether and alkyne, the 4-phenylbutyl group in the target compound is nonpolar, suggesting lower solubility in aqueous media.
Physicochemical Properties
Boiling/Melting Points:
While direct data are unavailable, trends from analogous compounds suggest:
- 1-Ethyl-4-isobutylbenzene (C₁₂H₁₈) has a boiling point typical of branched alkylbenzenes (~200–220°C) .
- The target compound’s longer 4-phenylbutyl chain and aromatic terminus likely increase its boiling point (>250°C) due to stronger van der Waals interactions.
Reactivity:
- Electrophilic Substitution : The benzene rings in the target compound may undergo reactions like nitration or sulfonation, with directing effects influenced by the ethyl and alkyl-phenyl substituents.
- Oxidation : The butyl chain could be susceptible to oxidation, similar to aliphatic hydrocarbons, forming alcohols or ketones under specific conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
